molecular formula C12H12ClN3 B1424786 [(4-Chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine CAS No. 1178951-36-4

[(4-Chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine

Cat. No.: B1424786
CAS No.: 1178951-36-4
M. Wt: 233.69 g/mol
InChI Key: USFVRQPENBTQNL-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyrimidin-2-yl)methylamine is an organic compound characterized by the presence of a chlorinated phenyl group and a pyrimidinyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(pyrimidin-2-yl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-aminopyrimidine.

    Formation of Intermediate: A condensation reaction between 4-chlorobenzaldehyde and 2-aminopyrimidine forms an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired (4-Chlorophenyl)(pyrimidin-2-yl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (4-Chlorophenyl)(pyrimidin-2-yl)methylamine can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Chlorophenyl)(pyrimidin-2-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as NaOH, NH3, under reflux conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)(pyrimidin-2-yl)methylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

(4-Chlorophenyl)(pyrimidin-2-yl)methylamine can be compared with other similar compounds, such as:

    (4-Chlorophenyl)(pyridin-2-yl)methylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring, which may affect its binding affinity and biological activity.

    (4-Bromophenyl)(pyrimidin-2-yl)methylamine: Substitution of chlorine with bromine can alter the compound’s reactivity and interaction with biological targets.

    (4-Chlorophenyl)(pyrimidin-2-yl)methylamine: Variation in the alkyl chain length can influence the compound’s solubility and pharmacokinetic properties.

The uniqueness of (4-Chlorophenyl)(pyrimidin-2-yl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-14-11(12-15-7-2-8-16-12)9-3-5-10(13)6-4-9/h2-8,11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFVRQPENBTQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178951-36-4
Record name [(4-chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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